3-(Benzylamino)-2-cyclobutylpropan-1-ol
Overview
Description
3-(Benzylamino)-2-cyclobutylpropan-1-ol is an organic compound that features a benzylamino group attached to a cyclobutylpropanol backbone
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp), have been found to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is often a target for anticancer drugs .
Mode of Action
If we consider the similar compound ambmp, it acts as a tubulin disruptor . This means it inhibits the polymerization of tubulin, disrupting the formation of microtubules, which are essential for cell division .
Biochemical Pathways
Compounds that target tubulin, like ambmp, affect the cell division process . Disruption of tubulin polymerization can lead to cell cycle arrest, particularly in the mitotic phase, and eventually to cell death .
Result of Action
If we consider the similar compound ambmp, its action as a tubulin disruptor can lead to cell cycle arrest and cell death . This could potentially make it useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)-2-cyclobutylpropan-1-ol typically involves the reaction of benzylamine with a cyclobutylpropanol derivative. One common method is the reductive amination of cyclobutylpropanone with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps such as recrystallization or chromatography are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylamino)-2-cyclobutylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Cyclobutylpropanone derivatives.
Reduction: Cyclobutylpropanamine derivatives.
Substitution: Various substituted cyclobutylpropanol derivatives.
Scientific Research Applications
3-(Benzylamino)-2-cyclobutylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amine.
Cyclobutylpropanol: Lacks the benzylamino group but shares the cyclobutylpropanol backbone.
3-(Benzylamino)-1-propanol: Similar structure but with a different carbon chain length.
Uniqueness: 3-(Benzylamino)-2-cyclobutylpropan-1-ol is unique due to the presence of both the benzylamino group and the cyclobutylpropanol backbone, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs .
Properties
IUPAC Name |
3-(benzylamino)-2-cyclobutylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-11-14(13-7-4-8-13)10-15-9-12-5-2-1-3-6-12/h1-3,5-6,13-16H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGZSFUBQHNIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CNCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218795 | |
Record name | Cyclobutaneethanol, β-[[(phenylmethyl)amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-55-0 | |
Record name | Cyclobutaneethanol, β-[[(phenylmethyl)amino]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803589-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutaneethanol, β-[[(phenylmethyl)amino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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